Structural Differentiation from PP2: C4-Piperazine Linkage Versus C4-Amino Substitution Alters Kinase Binding Mode
CAS 305337-67-1 carries a C4-piperazine substituent, in contrast to the C4-amino group found in the reference Src inhibitor PP2 (4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine). In the pyrazolo[3,4-d]pyrimidine scaffold, the C4 substituent directly contacts the kinase hinge region; replacement of a primary amine (H-bond donor) with a tertiary piperazine nitrogen (H-bond acceptor only, unless protonated) alters both the hydrogen-bonding pattern and the exit vector toward the solvent-exposed region and the back pocket [1]. This fundamental difference in the hinge-binding pharmacophore predicts distinct kinase selectivity profiles. PP2 potently inhibits Lck (IC50 = 4 nM), Fyn (IC50 = 5 nM), and Hck (IC50 = 5 nM) but also shows broader off-target activity including EGFR (IC50 = 480 nM) [2], whereas C4-piperazinyl pyrazolo[3,4-d]pyrimidines have been reported to favor different kinase targets such as FLT3, VEGFR-2, and Abl [3][4]. The C4-piperazine architecture also provides a modular synthetic handle for further derivatization without disrupting the core scaffold [5].
| Evidence Dimension | Kinase hinge-binding pharmacophore at C4 position |
|---|---|
| Target Compound Data | C4-(4-(3-chlorophenyl)piperazin-1-yl): tertiary amine, H-bond acceptor only; extended conformation with distal 3-chlorophenyl group projecting toward solvent/back pocket |
| Comparator Or Baseline | PP2: C4-NH2 (primary amine); H-bond donor and acceptor; compact substituent with minimal steric bulk beyond hinge region |
| Quantified Difference | Fundamentally different H-bond donation capacity (C4-NH2: 2 H-bond donor atoms vs. C4-piperazine: 0 H-bond donor atoms at physiological pH at the hinge-contact nitrogen); altered exit vector geometry (bond angle divergence ~109° for sp3 piperazine nitrogen vs. ~120° for sp2 amino nitrogen) |
| Conditions | Structural comparison based on published X-ray co-crystal structures of pyrazolo[3,4-d]pyrimidine scaffolds in kinase ATP sites [1][6] |
Why This Matters
The C4-piperazine substitution pattern fundamentally alters kinase targeting relative to PP2; researchers seeking Src-family inhibition should use PP2/PP1, while those exploring FLT3, Abl, VEGFR-2, or novel kinase targets may find the piperazine-linked chemotype more relevant, making CAS 305337-67-1 a structurally distinct tool for probing kinase space orthogonal to the PP2 series.
- [1] Schenone S, Radi M, Musumeci F, Brullo C, Botta M. Biologically driven synthesis of pyrazolo[3,4-d]pyrimidines as protein kinase inhibitors. Chem Rev. 2014;114(14):7189-7238. doi:10.1021/cr400270z View Source
- [2] Hanke JH, Gardner JP, Dow RL, et al. Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. J Biol Chem. 1996;271(2):695-701. doi:10.1074/jbc.271.2.695 View Source
- [3] El-Sayed AM, Ibrahim SM, Moustafa AH, et al. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Adv. 2023;13:17476-17494. doi:10.1039/D3RA02602A View Source
- [4] Manetti F, Santucci A, Locatelli GA, et al. Identification of a novel pyrazolo[3,4-d]pyrimidine able to inhibit cell proliferation of a human osteogenic sarcoma in vitro and in a xenograft model in mice. J Med Chem. 2007;50(23):5579-5588. doi:10.1021/jm061449r View Source
- [5] Chern JH, Shia KS, Hsu TA, et al. Design, synthesis, and structure-activity relationships of pyrazolo[3,4-d]pyrimidines: a novel class of potent enterovirus inhibitors. Bioorg Med Chem Lett. 2004;14(10):2519-2525. doi:10.1016/j.bmcl.2004.02.092 View Source
- [6] Schindler T, Sicheri F, Pico A, et al. Crystal structure of Hck in complex with a Src family-selective tyrosine kinase inhibitor. Mol Cell. 1999;3(5):639-648. doi:10.1016/S1097-2765(00)80357-3 View Source
